![molecular formula C11H20BrNO2 B13478052 tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13478052.png)
tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate is a carbamate derivative used in the synthesis of bioactive compounds. It is known for its role in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-(bromomethyl)cyclopropane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
Tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride to form alcohols or amines
Scientific Research Applications
Tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as a building block for the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]ethyl}carbamate can be compared with similar compounds such as:
tert-butyl N-{1-[1-(bromomethyl)cyclopropyl]methyl}carbamate: Similar structure but with a different substitution pattern on the cyclopropyl ring.
tert-butyl (1-(4-bromophenyl)ethyl)carbamate: Contains a phenyl group instead of a cyclopropyl group.
tert-butyl carbamate: The parent compound used in the synthesis of various derivatives.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in organic synthesis and research .
Properties
Molecular Formula |
C11H20BrNO2 |
|---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
tert-butyl N-[1-[1-(bromomethyl)cyclopropyl]ethyl]carbamate |
InChI |
InChI=1S/C11H20BrNO2/c1-8(11(7-12)5-6-11)13-9(14)15-10(2,3)4/h8H,5-7H2,1-4H3,(H,13,14) |
InChI Key |
VPYQBOQQGPBKCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)CBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one](/img/structure/B13477978.png)
![5-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13477980.png)
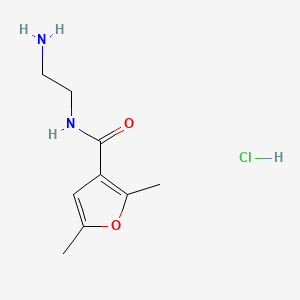
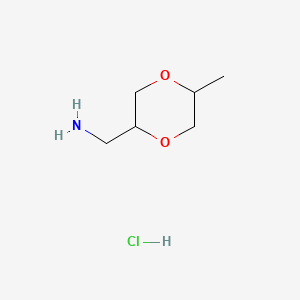
![Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478001.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid](/img/structure/B13478002.png)
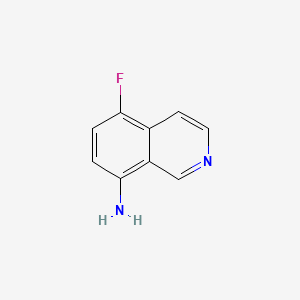
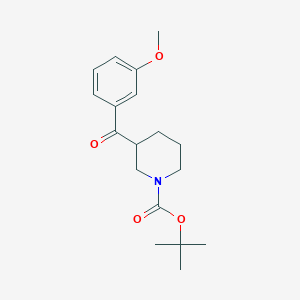
![2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13478018.png)
![2-[5-(2,3-dimethoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13478020.png)
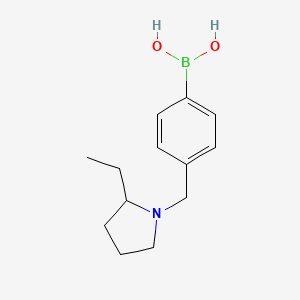
![4,6-dichloro-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13478038.png)
![3-benzamido-4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide](/img/structure/B13478044.png)
